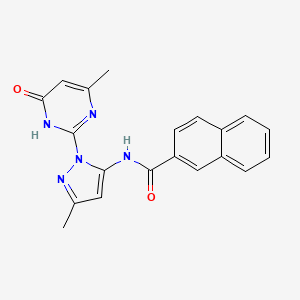

![molecular formula C21H24N2O6S2 B2709122 (E)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide CAS No. 897615-56-4](/img/structure/B2709122.png)

(E)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material sciences .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzothiazoles are often synthesized through the condensation of 2-aminobenzenethiols with carboxylic acids . Another common method involves the cyclization of o-haloaryl isothiocyanates with organophosphorus esters .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including Csp2–P/C–C bond formations . They can also form imines and enamines when reacted with alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzothiazoles are generally stable compounds and can exhibit varying degrees of solubility, reactivity, and other properties based on their substituents .Aplicaciones Científicas De Investigación

Photodynamic Therapy and Cancer Treatment

One area of significant interest is the use of certain compounds in photodynamic therapy (PDT) for cancer treatment. For instance, compounds related to the benzo[d]thiazol and benzamide families have shown remarkable potential as Type II photosensitizers in photodynamic therapy, a method that uses light-sensitive compounds to destroy cancer cells when exposed to specific light wavelengths. Such compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, crucial for effective PDT applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Applications

Further, benzamide derivatives have been investigated for their antimicrobial properties. Synthesis and antimicrobial screening of thiazolidinone derivatives incorporating the thiazole ring have demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungi (Desai, Rajpara, & Joshi, 2013). This indicates the potential of (E)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide in contributing to the development of new antimicrobial and antifungal agents.

Catalysis and Organic Synthesis

Compounds with benzo[d]thiazole structures have also been used as catalysts in organic synthesis. For example, molybdenum(VI) complexes with thiazole-hydrazone ligands encapsulated in zeolite Y have shown efficiency as reusable catalysts for the oxidation of primary alcohols and hydrocarbons, highlighting their potential in enhancing catalytic processes (Ghorbanloo & Maleki Alamooti, 2017).

Drug Discovery and Development

In drug discovery, the structural motifs similar to those in this compound are of interest. Compounds with these structures are being explored for their potential in treating various conditions, including cardiovascular diseases and cancer, by inhibiting specific biological targets (Abdoli et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Benzothiazoles and their derivatives continue to be an area of active research due to their diverse biological activities and potential applications in various fields . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of their biological activities.

Propiedades

IUPAC Name |

N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6S2/c1-5-29-12-11-23-16-10-9-14(31(4,25)26)13-18(16)30-21(23)22-20(24)15-7-6-8-17(27-2)19(15)28-3/h6-10,13H,5,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFCYFXEBXVDCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Bromophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2709042.png)

![Methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2709043.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2709045.png)

![3,7-bis(4-chlorophenyl)-7-methyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2709048.png)

![N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide](/img/structure/B2709049.png)

![N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2709050.png)

![(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methanamine;hydrochloride](/img/structure/B2709051.png)

![7-[(2-Bromophenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2709055.png)

![4-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2709057.png)

![8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2709060.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2709062.png)